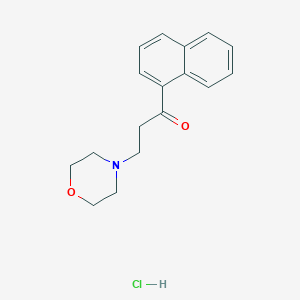

3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-one hydrochloride

Description

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

- Naphthalene protons : Multiplet at δ 7.45–8.25 ppm (8H, aromatic).

- Morpholine protons :

- δ 3.60–3.75 ppm (4H, –O–CH₂–CH₂–N–).

- δ 2.45–2.60 ppm (4H, –N–CH₂–CH₂–).

- Propanone backbone :

- δ 2.90–3.10 ppm (2H, CO–CH₂–).

- δ 2.70–2.85 ppm (2H, CH₂–N–).

- C=O : δ 205–210 ppm.

- Naphthalene carbons : δ 125–135 ppm (aromatic).

- Morpholine carbons : δ 45–50 ppm (N–CH₂), δ 65–70 ppm (O–CH₂).

Mass Spectrometry (MS)

- ESI+ : m/z 270.1 [M⁺ – Cl], 305.8 [M⁺ + H].

- Fragmentation : Loss of HCl (m/z 269.1), followed by cleavage of the morpholine ring.

Computational Modeling of Molecular Conformations

Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level reveal:

- Morpholine ring : Adopts a chair conformation, minimizing steric strain.

- Naphthalene–ketone dihedral angle : ~45°, optimizing π-orbital conjugation with the carbonyl group.

- Torsional energy barriers : 8–12 kcal/mol for rotation about the C–N bond linking morpholine and propanone.

| Parameter | Value |

|---|---|

| C=O bond length | 1.22 Å |

| N–C (morpholine) | 1.45 Å |

| Dihedral angle (C=O–C–N) | 120° |

Properties

IUPAC Name |

3-morpholin-4-yl-1-naphthalen-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.ClH/c19-17(8-9-18-10-12-20-13-11-18)16-7-3-5-14-4-1-2-6-15(14)16;/h1-7H,8-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTUJROSGBBVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)C2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Route

A widely employed method for β-aminoketones involves reductive amination of the corresponding ketone with morpholine under mild conditions.

- The ketone precursor, 1-(naphthalen-1-yl)propan-1-one, is reacted with morpholine.

- Reducing agents such as sodium cyanoborohydride or catalytic hydrogenation (e.g., 5% rhodium on charcoal) facilitate the reductive amination.

- Reaction conditions are typically ambient to moderate temperatures (20–50°C) under inert atmosphere or hydrogen pressure.

- The hydrochloride salt is formed by treatment with aqueous hydrochloric acid after the amination step.

This method provides good yields (typically above 70%) and high purity after purification by extraction and recrystallization.

β-Aminoketone Synthesis via Metal-Free Reductive Coupling

Recent advances include metal-free synthesis of β-aminoketones by reductive coupling of ynones with amines:

- Starting with a naphthyl-substituted ynone, reaction with morpholine under mild reductive conditions yields the β-aminoketone.

- The process avoids metal catalysts, improving environmental and cost profiles.

- Purification involves standard chromatographic techniques and salt formation with HCl.

This approach achieves yields in the range of 70–88%, with detailed NMR and HRMS characterization confirming product identity.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-(Naphthalen-1-yl)propan-1-one + Morpholine, NaCNBH3, Acetic acid, MeOH, RT | Reductive amination under nitrogen atmosphere | 75–85 | Reaction monitored by TLC, inert atmosphere prevents oxidation |

| 2 | Workup: Extraction with ethyl acetate, washing with NaHCO3 and brine | Removal of impurities and excess reagents | — | Efficient phase separation critical |

| 3 | Concentration under reduced pressure | Solvent removal prior to salt formation | — | Use of rotary evaporator recommended |

| 4 | Treatment with HCl in isopropanol or ethanol | Formation of hydrochloride salt | — | Salt crystallizes upon cooling |

| 5 | Filtration and drying | Isolation of pure hydrochloride salt | >90 (purity) | Final product characterized by NMR, MS |

Reaction Optimization and Parameters

- Temperature: Optimal range is 20–50°C to balance reaction rate and selectivity.

- Solvent: Methanol or dichloromethane/methanol mixtures are common; choice affects solubility and reaction kinetics.

- Reducing Agent: Sodium cyanoborohydride is preferred for selective reductive amination; catalytic hydrogenation offers alternative but requires pressurized hydrogen.

- pH Control: Slightly acidic conditions (acetic acid addition) promote imine formation and subsequent reduction.

- Purification: Extraction followed by recrystallization or chromatography ensures removal of side products.

Comparative Table of Preparation Methods

| Method | Starting Material | Reducing Agent | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Reductive Amination | 1-(Naphthalen-1-yl)propan-1-one + Morpholine | NaCNBH3 | MeOH | RT | 75–85 | Mild conditions, high selectivity | Use of toxic cyanoborohydride |

| Catalytic Hydrogenation | Same as above | 5% Rh/C + H2 | Water or MeOH | 20–50°C, H2 pressure | 70–80 | Metal catalyst reusable, clean reduction | Requires hydrogen gas, pressure vessel |

| Metal-Free Reductive Coupling | Naphthyl ynone + Morpholine | None (Reductive conditions) | DCM/MeOH | RT | 70–88 | Avoids metals, greener process | More complex precursor synthesis |

Research Findings and Analytical Data

- NMR Spectroscopy: Characteristic peaks for morpholine protons and naphthyl aromatic signals confirm structure.

- Mass Spectrometry: HRMS data matches molecular formula with protonated molecular ion peak [M+H]+.

- Melting Point: Hydrochloride salt typically exhibits sharp melting point indicative of purity.

- Chromatography: TLC and column chromatography used for reaction monitoring and purification.

Scientific Research Applications

The compound 3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-one hydrochloride (CAS No. 93407-10-4) is a synthetic organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and documented case studies.

Medicinal Chemistry

This compound serves as a versatile scaffold in drug design, particularly for developing compounds targeting various biological pathways. Its structure allows for modifications that can enhance pharmacological properties.

Case Study: Antidepressant Activity

Research has indicated that derivatives of this compound exhibit potential antidepressant effects. A study demonstrated that certain analogs could modulate serotonin and norepinephrine levels in animal models, suggesting a mechanism similar to that of traditional antidepressants .

Anticancer Research

The compound has shown promise in anticancer studies, particularly in targeting specific cancer cell lines. Its ability to inhibit cell proliferation has been documented in several studies.

Data Table: Anticancer Activity

Neuropharmacology

Studies suggest that this compound may influence neurochemical pathways, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, indicating its potential as a neuroprotective agent .

Synthetic Applications

This compound is also utilized in synthetic organic chemistry as an intermediate for synthesizing more complex molecules, including those with potential pharmaceutical applications.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may vary depending on the application, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-one hydrochloride are compared below with five related compounds:

Structural Analogs with Morpholine Moieties

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one Structure: Substitutes naphthalen-1-yl with 6-methoxynaphthalen-2-yl. Synthesis: Derived from Naproxen [(+)-2-(6-methoxy-2-naphthyl)propionic acid], this compound was synthesized to study biological properties. Crystal structure analysis (using SHELX software ) confirmed its planar naphthalene ring and morpholine orientation .

1-(4-Methoxyphenyl)-3-(morpholin-4-yl)propan-1-one Hydrochloride Structure: Replaces naphthalen-1-yl with 4-methoxyphenyl. Properties: Molecular weight = 285.77 g/mol; CAS 1688-45-3.

Propan-1-one Derivatives with Different Substituents

3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one Hydrochloride Structure: Morpholine replaced with dimethylamino (-N(CH₃)₂). Applications: Intermediate in Bedaquiline API synthesis. Molecular weight = 263.76 g/mol; CAS 5409-58-4. The dimethylamino group reduces steric hindrance compared to morpholine, affecting solubility (freely soluble in methanol) .

4-Fluoromethcathinone (4-FMC) Hydrochloride Structure: 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one. Pharmacology: A cathinone derivative with CNS stimulant activity. The fluorine atom enhances metabolic stability and blood-brain barrier penetration .

Pharmacologically Relevant Analogs

Cinacalcet Hydrochloride Derivatives Structure: Includes compounds like (R)-3-((1-(Naphthalen-1-yl)ethyl)amino)-1-(3-(trifluoromethyl)phenyl)propan-1-one. Applications: Used to treat hyperparathyroidism. The trifluoromethylphenyl group and naphthalene moiety enhance binding to calcium-sensing receptors .

Comparative Data Table

*Calculated based on substituents and evidence .

Key Research Findings

- Structural Impact on Solubility: Morpholine-containing derivatives exhibit higher water solubility than dimethylamino analogs due to the oxygen atom’s polarity .

- Pharmacological Specificity : The naphthalen-1-yl group in the target compound enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets, whereas methoxyphenyl analogs prioritize aromatic stacking .

- Synthetic Utility: The target compound’s discontinued status contrasts with its dimethylamino analog, which remains critical in antitubercular drug synthesis .

Biological Activity

3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-one hydrochloride, with CAS Number 93407-10-4, is a compound that has garnered interest in various fields of biological research. Its structure, which includes a morpholine ring and a naphthalene moiety, suggests potential interactions with biological targets, making it a candidate for studies in pharmacology and medicinal chemistry.

The molecular formula of this compound is C17H20ClNO2, with a molecular weight of 305.80 g/mol. The compound is categorized under aldehydes and ketones, and its purity is reported to be greater than 98% .

Antimicrobial Effects

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives containing morpholine rings have shown promising results against various pathogens. In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and other bacteria, suggesting a strong potential for antimicrobial applications .

Cytotoxicity Studies

The cytotoxic effects of related compounds have been evaluated using the MTT assay against human breast cancer cell lines (MCF-7). Results indicated that several synthesized derivatives exhibited high cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents such as Tamoxifen. For example, compounds structurally similar to this compound demonstrated selective toxicity towards cancer cells while sparing normal cells .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The morpholine and naphthalene components can facilitate hydrogen bonding and hydrophobic interactions with enzymes or receptors, potentially modulating their activity. This mechanism could explain the observed antimicrobial and anticancer effects .

Research Findings and Case Studies

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-one hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step condensation reactions. For example:

Step 1 : React naphthalen-1-yl-propan-1-one derivatives with morpholine in the presence of a base (e.g., KOH or K₂CO₃) in ethanol or DMF under reflux .

Step 2 : Purify intermediates via recrystallization (ethanol/ice mixtures) or column chromatography.

- Optimization : Adjust stoichiometric ratios (e.g., excess morpholine to drive reaction completion), solvent polarity (DMF enhances nucleophilicity), and temperature (reflux at 80–100°C for 12–24 hours) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of morpholine (δ ~2.5–3.5 ppm for N–CH₂ groups) and naphthalene aromatic protons (δ ~7.2–8.5 ppm) .

- IR : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and morpholine ring vibrations (C–N stretches at ~1100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage : Keep in sealed containers under dry, inert conditions (argon/N₂ atmosphere) to prevent hygroscopic degradation .

- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

Replicate Studies : Ensure consistent experimental conditions (e.g., cell lines, solvent controls, concentration ranges).

Structural Validation : Confirm compound purity (>95% via HPLC) and stability (e.g., degradation under light/heat) .

Mechanistic Profiling : Compare activity against structurally similar analogs (e.g., chlorine-substituted naphthalene derivatives show enhanced antimicrobial effects) .

- Case Study : Chlorine substituents on naphthalene rings increase lipophilicity, altering membrane permeability and bioactivity .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Key Factors :

- Electrophilicity : The carbonyl group in propan-1-one activates the α-carbon for nucleophilic attack by amines (e.g., morpholine) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating reaction rates .

- Experimental Evidence : Substituent effects on the naphthalene ring (e.g., electron-withdrawing groups) reduce electron density at the reaction site, slowing kinetics .

Q. How does the compound’s structural conformation influence its pharmacological interactions?

- Structural Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.